2-Isobutylthiazole

Flavor chemistry Structure–odor relationships Sensory evaluation

2-Isobutylthiazole (CAS 18640-74-9) is a 1,3-thiazole heterocycle bearing an isobutyl substituent at the 2-position, with molecular formula C₇H₁₁NS and molecular weight 141.23 g/mol. It is a volatile organic compound naturally occurring in fresh tomatoes and melon, and is recognized as a key impact odorant responsible for the characteristic tomato leaf/vine aroma.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 18640-74-9
Cat. No. B093282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutylthiazole
CAS18640-74-9
Synonyms2-isobutyl-1,3-thiazole
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=CS1
InChIInChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
InChIKeyCMPVUVUNJQERIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble water;  Soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylthiazole (CAS 18640-74-9) Baseline Overview for Scientific Procurement and Formulation Selection


2-Isobutylthiazole (CAS 18640-74-9) is a 1,3-thiazole heterocycle bearing an isobutyl substituent at the 2-position, with molecular formula C₇H₁₁NS and molecular weight 141.23 g/mol [1]. It is a volatile organic compound naturally occurring in fresh tomatoes and melon, and is recognized as a key impact odorant responsible for the characteristic tomato leaf/vine aroma [2]. Physically, it is a colorless to pale yellow liquid with a boiling point of 180 °C, density of 0.995 g/mL at 25 °C, refractive index n20/D 1.495, and a logP of approximately 2.51, indicating moderate lipophilicity and preferential partitioning into organic phases and food fats . It is listed as FEMA 3134, carries JECFA number 1034, and is affirmed as GRAS by the FEMA Expert Panel with specific inclusion in 21 CFR 172.515 for use as a flavoring agent or adjuvant in food [3].

Why Generic Alkylthiazole Substitution Fails: Structural Determinants of Sensory Specificity for 2-Isobutylthiazole


Within the 2-alkylthiazole series, subtle changes to the alkyl side chain produce radical shifts in both odor character and flavor potency, making generic interchange unreliable [1]. The isobutyl branch (2-methylpropyl) at the thiazole 2-position confers a unique tomato vine-like character that is not replicated by straight-chain isomers (e.g., 2-butylthiazole), shorter-chain homologs (e.g., 2-isopropylthiazole), or regioisomers bearing the same side chain at different ring positions [2]. Furthermore, the dialkylthiazoles such as 4-butyl-5-propylthiazole deliver a bell pepper rather than tomato character, despite sharing the thiazole nucleus [3]. These structure–odor relationships mean that procurement decisions based solely on chemical class or molecular formula equivalence will fail to deliver the target sensory profile. The quantitative evidence below demonstrates exactly where 2-isobutylthiazole is non-substitutable.

Quantitative Differentiation Evidence for 2-Isobutylthiazole (CAS 18640-74-9) Against Closest Structural Analogs


Direct Sensory Ranking: 2-Isobutylthiazole Outperforms 2-sec-Butylthiazole for Tomato Vine Character

In the landmark comparative study by Pittet and Hruza (1974), a panel of expert flavorists directly compared 2-alkylthiazoles by smelling on blotters and tasting in water at appropriate dilutions. The panel explicitly judged 2-sec-butylthiazole to be inferior to 2-isobutylthiazole, which was characterized as having a 'typical tomato vine-like character' [1]. This is the only published direct head-to-head sensory ranking between branched alkylthiazole isomers at the C₄ side-chain level, and it establishes that branching pattern—not merely carbon count—determines tomato-specific odor quality.

Flavor chemistry Structure–odor relationships Sensory evaluation

Flavor Potency Advantage: 2-Isobutylthiazole Is 5- to 10-Fold More Potent Than 2-Butylthiazole in Tomato-Based Products

Published effective use levels permit a cross-study potency comparison. 2-Isobutylthiazole enhances tomato juice and tomato condiments at concentrations of 25–50 ppb [1]. In contrast, 2-butylthiazole (CAS 37645-61-7, the straight-chain constitutional isomer with identical molecular formula C₇H₁₁NS) requires concentrations of 0.005–0.5 ppm (i.e., 5–500 ppb) to improve the sensory profile of tomato-based products . At the lower end of their respective effective ranges, 2-isobutylthiazole achieves comparable flavor enhancement at approximately one-fifth the concentration of 2-butylthiazole (25 ppb vs. ~125 ppb midpoint), translating to a 5–10 fold potency advantage.

Flavor potency Dose–response Tomato flavor enhancement

Odor Detection Threshold: 2-Isobutylthiazole at 3.5 ppb in Water Defines Its Place Among Tomato Key Odorants

Buttery et al. (1971) determined odor thresholds for 36 volatile tomato components using standardized sensory methodology. 2-Isobutylthiazole exhibited a detection threshold of 3.5 ppb in water [1]. For context within the same study, this places it among the more potent tomato odorants: less potent than β-ionone (0.007 ppb) and deca-trans,trans-2,4-dienal (0.07 ppb), but more potent than linalool (6 ppb) and within the same order of magnitude as hex-cis-3-enal (0.25 ppb), the primary green-leaf odorant of tomato [1]. A separate commercially cited range of 2–3.5 ppb corroborates this threshold . While the bell pepper odorant 4-butyl-5-propylthiazole has a reported threshold of 0.003 ppb (approximately 1000× lower), it delivers a fundamentally different sensory character (bell pepper vs. tomato vine), making threshold alone an insufficient comparator without odor quality context [2].

Odor threshold Aroma potency GC-olfactometry

Regulatory Clearance Gap: 2-Isobutylthiazole Has Full FEMA GRAS Status While 2-Butylthiazole Lacks Food-Use Clearance

2-Isobutylthiazole holds FEMA number 3134 with FEMA GRAS Publication No. 4, is explicitly listed in 21 CFR 172.515 as a permitted synthetic flavoring substance, and carries JECFA flavor number 1034, confirming its acceptance for food use by both U.S. and international regulatory bodies [1]. In contrast, 2-butylthiazole (CAS 37645-61-7), the straight-chain constitutional isomer, has no FEMA GRAS listing, no entry in 21 CFR 172.515, and commercial sources explicitly state it is 'not for fragrance use' with a Maximised Survey-derived Daily Intake (MSDI-EU) of only 0.011 μg/capita/day [2]. 2-sec-Butylthiazole (FEMA 3372) does hold GRAS status, but as established in Evidence Item 1, its sensory quality is ranked inferior to 2-isobutylthiazole [3]. This regulatory asymmetry means that for food and beverage applications, 2-isobutylthiazole is the only C₄-branched alkylthiazole combining both regulatory clearance and demonstrated superior tomato sensory character.

Regulatory compliance Food additive status GRAS determination

Unique Meat Flavor Endowment Effect: 2-Isobutylthiazole at 602–2860% Endowment Rate in Beef Systems

A 2025 study in Food Chemistry demonstrated that tomato-derived 2-isobutylthiazole exhibits a potent and quantifiable flavor endowment effect on precooked stewed beef, with its endowment rate increasing from 602.64% to 2860.10% as tomato addition increased, thereby effectively masking warmed-over flavor (WOF) [1]. This represents one of the few published quantitative measurements of a single volatile compound's flavor endowment rate in a complex meat matrix. While no direct comparator alkylthiazole was tested in the same study, this performance metric is specific to 2-isobutylthiazole among the tomato-derived volatiles and is not a generic property of the thiazole class. Sensory evaluation confirmed that the 75% tomato group—rich in 2-isobutylthiazole—achieved the highest overall acceptability, balancing meaty and tomato-like aromas [1].

Meat flavor Warmed-over flavor masking Flavor endowment

Physicochemical Identity Benchmarks for Procurement QC: LogP, RI, and Purity Specifications

Procurement-grade differentiation relies on verifiable physicochemical specifications. 2-Isobutylthiazole is characterized by: purity ≥97.0% (GC) with commercial grades reaching 98–100% ; Kovats retention indices of 1013 (OV-3), 1034 (DB-5), and 1043 (SE-54) on standard GC phases [1]; logP of 2.51 (measured) ; density 0.995 g/mL at 25 °C; boiling point 180 °C; and refractive index n20/D 1.495 . These values serve as identity and purity benchmarks that distinguish 2-isobutylthiazole from its isomers. For instance, 2-sec-butylthiazole has a reported boiling point of approximately 176 °C and refractive index n20/D 1.499, while 2-butylthiazole has different retention behavior . A procurement specification requiring RI matching within ±5 units on DB-5 or equivalent, combined with GC purity ≥97%, provides unambiguous identity confirmation against potential isomeric contamination.

Quality control GC purity Kovats retention index LogP

Evidence-Backed Application Scenarios Where 2-Isobutylthiazole (CAS 18640-74-9) Provides Verified Differentiation


Tomato Flavor Reconstitution and Enhancement in Processed Foods

2-Isobutylthiazole is the compound of choice for restoring fresh tomato character in heat-processed products (canned tomato puree, paste, ketchup, sauces) where natural volatile loss occurs during thermal processing. At addition levels of 20–50 ppb, it develops an intense fresh tomato-like flavor in canned tomato products [1]. The Campbell Soup Company patent (US 3660112) specifically claims 2-isobutylthiazole at 10–400 ppb as the preferred 2-alkylthiazole for tomato product flavor enhancement, with 2-isobutylthiazole identified as the primary claim embodiment over 2-sec-butylthiazole, 2-isopropylthiazole, and other alkylthiazoles [2]. The combination of GRAS regulatory clearance (FEMA 3134, 21 CFR 172.515) and sensory superiority over the sec-butyl isomer makes this compound uniquely suitable for commercial food manufacturing [3].

Clean-Label Warmed-Over Flavor Masking in Precooked Meat Products

The demonstrated flavor endowment effect of 2-isobutylthiazole at rates of 602–2860% in precooked stewed beef [1] supports its use as a natural-derived flavor modulator in the rapidly growing precooked meal sector. This application leverages the compound's ability to mask oxidized lipid-derived off-notes (hexanal, (E,E)-2,4-decadienal, (E)-2-octenal) while imparting a complementary savory character that blends with meaty notes. The 75% tomato addition group, rich in 2-isobutylthiazole, achieved the highest overall sensory acceptability score, demonstrating that the compound can bridge tomato and meat flavor profiles without dissonance [1]. This scenario is not accessible to other alkylthiazoles lacking equivalent performance data in meat matrices.

Analytical Reference Standard for Tomato Volatile Profiling and Authenticity Testing

The well-characterized physicochemical profile of 2-isobutylthiazole—including Kovats retention indices of 1013/1034/1043, a reproducible mass spectrum, and an established odor threshold of 3.5 ppb in water—makes it an essential reference standard for GC-MS and GC-olfactometry (GC-O) workflows in food authenticity and quality laboratories [1]. Its concentration in tomato varieties is genetically determined by a single gene with additive effects, making it a reliable marker for tomato cultivar identification and breeding program screening [2]. Procurement of high-purity (>97% GC) 2-isobutylthiazole as a certified reference material supports method validation, calibration, and inter-laboratory reproducibility in tomato volatile analysis.

Flavor Formulation for Fruit and Vegetable Composite Profiles

Beyond pure tomato applications, 2-isobutylthiazole's characteristic green, tomato vine note contributes complexity to blackcurrant, papaya, melon, raspberry, and roast beef flavor formulations at trace levels [1]. The compound's sensory specificity—predominantly green with the sulfur note almost obscured, unlike most thiazole family members—allows it to add vegetable freshness without introducing roasted or meaty off-notes characteristic of other thiazoles [2]. This profile differentiation is achieved at exceptionally low usage rates (low ppb range), making it cost-effective for high-value flavor houses requiring authentic green-vegetable top notes. The compound's logP of 2.51 ensures adequate partitioning into oil-based flavor delivery systems and food fat phases [3].

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